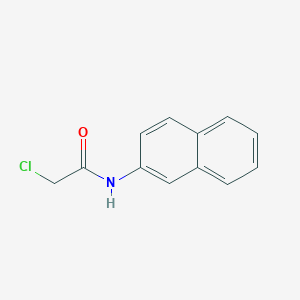

2-chloro-N-(naphthalen-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-naphthalen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOVKTOWGFKZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280822 | |

| Record name | 2-Chloro-N-(naphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-65-6 | |

| Record name | NSC18827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(naphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Naphthalen 2 Yl Acetamide and Analogues

General Synthesis Strategies for 2-Chloro-N-Aryl/Alkyl Acetamides

The preparation of 2-chloro-N-aryl/alkyl acetamides can be achieved through several established chemical pathways. The most common and direct method is the chloroacetylation of a primary or secondary amine. However, other multi-step and specialized reactions have also been developed to access these valuable chemical synthons.

The most prevalent method for synthesizing 2-chloro-N-(naphthalen-2-yl)acetamide is the direct N-chloroacetylation of naphthalen-2-amine. wikipedia.orggoogle.com This reaction involves treating the amine with chloroacetyl chloride. ijpsr.inforesearchgate.net The process is a nucleophilic acyl substitution where the amino group of the naphthalene (B1677914) derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net The choice of solvent and base can vary. Common solvents include dichloromethane (B109758), benzene (B151609), and tetrahydrofuran (B95107) (THF), while bases such as triethylamine (B128534) (TEA) or an excess of the starting amine itself are frequently used. researchgate.netsphinxsai.com For instance, 2-chloro-N-arylacetamides have been prepared by reacting the appropriate arylamine with chloroacetyl chloride in dry dichloromethane with triethylamine. researchgate.net Another approach involves stirring the arylamine with chloroacetyl chloride under basic conditions. nih.govacs.org

The general scheme for this reaction is as follows:

Aryl-NH₂ + Cl-CO-CH₂Cl → Aryl-NH-CO-CH₂Cl + HCl

One study details the synthesis of this compound from naphthalen-2-amine and chloroacetyl chloride, resulting in a crystalline product. ijpsr.info The reaction conditions often involve dropwise addition of the chloroacetyl chloride to a solution of the amine at room temperature, followed by stirring for several hours to ensure the reaction goes to completion. ijpsr.info The progress of the reaction is typically monitored using thin-layer chromatography (TLC). ijpsr.info

The versatility of this method is demonstrated by its application to a wide range of aromatic and aliphatic amines, yielding various N-substituted chloroacetamide derivatives. ijpsr.inforesearchgate.net

Table 1: Synthesis of Various 2-Chloro-N-Aryl Acetamides via Chloroacetylation

| Starting Amine | Product | Yield (%) | Reference |

| o-chloroaniline | 2-chloro-N-(2-chlorophenyl)acetamide | 82.14% | ijpsr.info |

| Aniline | 2-chloro-N-phenylacetamide | 82.77% | ijpsr.info |

| o-methoxyaniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62% | ijpsr.info |

| Naphthalen-2-amine | This compound | Not specified | ijpsr.info |

An illustrative example is the synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. ijpcbs.com This multi-step process begins not with an amine, but with 2-naphthol. The synthesis proceeds as follows:

Reimer–Tiemann reaction: 2-Naphthol is converted to 2-hydroxy-1-naphthaldehyde.

Condensation: The naphthaldehyde is condensed with ethyl chloroacetate (B1199739) to yield ethyl naphtho[2,1-b]furan-2-carboxylate.

Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) to form naphtho[2,1-b]furan-2-carbohydrazide.

Chloroacetylation: Finally, the carbohydrazide (B1668358) is treated with chloroacetyl chloride in glacial acetic acid to afford the target molecule, N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. ijpcbs.com

This sequence demonstrates how a chloroacetamide moiety can be introduced at a later stage of a synthesis, starting from a different functional group on the aromatic core. This strategy is essential for producing complex derivatives where direct amination or subsequent chloroacetylation might be problematic.

C-amidoalkylation represents a distinct and powerful method for preparing certain types of functionalized chloroacetamide derivatives. arkat-usa.orgresearchgate.net This reaction does not involve the direct acylation of an amine. Instead, it introduces a (chloroacetamido)alkyl group onto an aromatic ring.

The key reagent for this transformation is 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a hemiaminal derived from chloral (B1216628) and 2-chloroacetamide. arkat-usa.org This reagent reacts with aromatic compounds such as toluene, benzene, anisole, and naphthalene in the presence of a strong acid, typically concentrated sulfuric acid, to yield 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. arkat-usa.orgresearchgate.net

The reaction proceeds via the acid-catalyzed generation of an N-acylimminium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic substrate. The highest yields have been achieved using a mixture of sulfuric acid and phosphorus pentoxide (P₄O₁₀). arkat-usa.org

This synthetic approach provides access to a specific class of chloroacetamide derivatives that would be difficult to prepare using standard chloroacetylation methods. arkat-usa.org

Table 2: C-Amidoalkylation of Various Aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

| Aromatic Substrate | Product | Yield (%) |

| Toluene | 2-chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | 89% |

| Benzene | 2-chloro-N-(2,2,2-trichloro-1-phenylethyl)acetamide | 50% |

| Anisole | 2-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide | 85% |

| Naphthalene | 2-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-yl)ethyl]acetamide | 40% |

| Phenol | 2-chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide | 70% |

Data sourced from Arkivoc. arkat-usa.org

Modern Synthetic Techniques and Reaction Condition Optimization

Recent advancements in the synthesis of chloroacetamides have focused on improving reaction efficiency, simplifying product isolation, and developing more environmentally friendly protocols. Optimization of reaction conditions plays a crucial role in achieving higher yields and purity.

A significant development is the use of metal-free, biocompatible conditions. One such method reports the highly efficient and chemoselective N-chloroacetylation of amino compounds in a phosphate (B84403) buffer. tandfonline.com This aqueous, neutral-condition approach allows the reaction to complete within 20 minutes, with products often isolated in high yields simply by filtration, avoiding the need for chromatographic separation. tandfonline.com This technique demonstrates excellent selectivity for N-acylation over O-acylation in molecules containing both amino and hydroxyl groups, such as amino alcohols. tandfonline.com

The choice of base has also been a subject of optimization. While triethylamine is common, other organic bases have been explored. A facile, one-pot process for the amidation of aromatic amines with chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net Using a catalytic amount of DBU in THF at room temperature, the desired amides were produced in high yields (75-95%) within 3-6 hours. sphinxsai.comresearchgate.net This method offers advantages over protocols that require harsher conditions or longer reaction times. sphinxsai.com

Furthermore, heterogeneous catalysts have been employed for chloroacetylation reactions. Friedel-Crafts chloroacetylation of arenes using chloroacetyl chloride can be effectively catalyzed by FeCl₃ modified montmorillonite (B579905) K10 clay. This solid acid catalyst provides good yields and selectivity for the acylated product, while offering the benefits of easier catalyst separation and reduced corrosive waste streams compared to traditional Lewis acids like aluminum chloride. Optimization of this reaction showed that using an excess of chloroacetyl chloride (200 mol %) resulted in a 95% yield of the product.

These modern techniques highlight a trend towards milder, faster, and more sustainable synthetic routes for the production of 2-chloro-N-aryl acetamides and their analogues.

Table 3: Optimization of Reaction Conditions for N-Chloroacetylation of Aniline

| Base / Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| DBU | THF | 3 | 86% | sphinxsai.com |

| DABCO | THF | 6 | 72% | sphinxsai.com |

| Triethylamine | THF | 6 | 65% | sphinxsai.com |

| None | THF | 12 | 25% | sphinxsai.com |

| Propylene Oxide | CH₂Cl₂ | Not specified | 86% | tandfonline.com |

| Phosphate Buffer | Water | 20 min | 95% | tandfonline.com |

Chemical Reactivity and Derivatization of 2 Chloro N Naphthalen 2 Yl Acetamide

Nucleophilic Substitution Reactions at the Chloro Group

The most significant aspect of the compound's reactivity is the susceptibility of the α-chloro group to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and making the chlorine atom an excellent leaving group. This facilitates a wide range of nucleophilic substitution reactions. researchgate.net

Reactivity with Nitrogen, Oxygen, and Sulfur-Based Nucleophiles

The chemical reactivity of N-aryl 2-chloroacetamides like 2-chloro-N-(naphthalen-2-yl)acetamide is characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This versatility allows for the introduction of diverse functional groups, making it a valuable intermediate in organic synthesis.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloride to form N-substituted glycine (B1666218) amide derivatives. For instance, reactions with substituted anilines lead to the formation of more complex secondary amine structures, which are themselves valuable precursors for other bioactive molecules. orientjchem.org

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen-based nucleophiles. A notable example is the reaction with hydroxylated quinolinone derivatives, where the oxygen atom of the quinolinone displaces the chlorine to forge a new ether linkage. This reaction has been employed to synthesize potent antiproliferative agents, demonstrating the utility of this reaction in medicinal chemistry. nih.gov

Sulfur Nucleophiles: Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with this compound. Reagents such as thiourea (B124793), thiosemicarbazide, and potassium thiocyanate (B1210189) are commonly used. researchgate.netresearchgate.net These reactions typically proceed by the sulfur atom attacking the electrophilic carbon, displacing the chloride and forming a new C-S bond. orientjchem.orgresearchgate.net This initial substitution is often the first step in the construction of sulfur-containing heterocyclic systems. researchgate.net

| Nucleophile Type | Specific Reagent Example | Resulting Product Class | Reference |

|---|---|---|---|

| Oxygen | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | nih.gov |

| Nitrogen | Substituted Anilines | 2-(Arylamino)-N-(naphthalen-2-yl)acetamide derivatives | orientjchem.org |

| Sulfur | Thiourea | Thiazole precursor | orientjchem.org |

| Sulfur | Potassium Thiocyanate | Thiazolidin-4-one precursor | researchgate.net |

Intramolecular Cyclization Pathways to Heterocyclic Systems

The nucleophilic substitution reactions involving this compound often serve as a gateway to the synthesis of diverse heterocyclic compounds. researchgate.net This can occur when the attacking nucleophile contains a second reactive site, enabling a subsequent intramolecular cyclization step.

This strategy is particularly effective for building five- and six-membered rings. For example, the reaction of an N-aryl-2-chloroacetamide with thiourea does not simply stop at the initial S-alkylation product. orientjchem.org Instead, the newly introduced amino group can attack the amide carbonyl or another electrophilic site, leading to the formation of important heterocyclic cores like thiazoles. orientjchem.org Similarly, reactions with potassium thiocyanate can lead to the formation of thiazolidine-4-ones. researchgate.net The versatility of N-aryl 2-chloroacetamides as precursors allows for the synthesis of a wide array of heterocyclic systems, including imidazoles, pyrroles, and thiophenes, depending on the choice of the nucleophilic partner and reaction conditions. researchgate.net In some cases, intermolecular cyclization can also occur, such as the copper-catalyzed reaction of 2-chloro-N-aryl acetamides to form an intermediate 1,4-diarylpiperazine-2,5-dione, which can then be cleaved to yield N-aryl glycines. researchgate.netrsc.org

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Thiourea | Thiazole derivatives | orientjchem.org |

| Potassium Thiocyanate | Thiazolidine-4-ones | researchgate.net |

| General Nucleophiles | Imidazole, Pyrrole, Thiophene | researchgate.net |

Reactivity of the Amide Moiety

While the chloro group dominates the reactivity profile, the amide functionality also plays a crucial role in directing the molecule's properties and potential transformations.

Hydrogen Bonding Interactions

The amide group is a classic hydrogen-bonding motif. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. In the solid state, these interactions are critical in defining the crystal lattice structure. nih.gov In related N-aryl acetamide (B32628) structures, intermolecular N–H⋯O hydrogen bonds are consistently observed, often linking molecules into one-dimensional chains or more complex ribbon-like architectures. nih.govnih.gov These non-covalent interactions influence the material's physical properties, such as melting point and solubility, and can also play a role in how the molecule interacts with biological targets.

Reduction Reactions to Amine Derivatives

The amide functional group is synthetically versatile and can undergo reduction to afford the corresponding amine. This transformation, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). Applying this to this compound would yield N-(2-chloroethyl)(naphthalen-2-yl)amine. This reaction effectively transforms the amide scaffold into an amine, opening up different avenues for further derivatization and the synthesis of new classes of compounds.

Utilization as a Synthetic Scaffold for Novel Bioactive Agents and Heterocyclic Chemistry

The dual reactivity of this compound makes it a valuable synthetic scaffold for constructing more complex molecules with potential biological applications. researchgate.netijpsr.info The naphthalene (B1677914) moiety itself is a feature of many bioactive compounds, and the ability to easily modify the acetamide portion allows for the systematic exploration of structure-activity relationships. mdpi.com

Its utility has been demonstrated in the synthesis of novel compounds with antiproliferative activity. For example, by using the chloroacetamide as an electrophile, it was incorporated into a quinolinone structure, yielding a final compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which showed significant activity against certain human cancer cell lines. nih.gov Furthermore, the compound serves as a key building block for a variety of heterocyclic structures, such as thiazoles and thiazolidinones, which are privileged scaffolds in medicinal chemistry known for a wide range of biological activities, including antimicrobial and anticancer properties. orientjchem.orgijpsr.info The synthesis of various N-substituted chloroacetamides is often pursued with the goal of discovering new antimicrobial agents for use as disinfectants or antifungals. ijpsr.info

Structure Activity Relationship Sar Studies of N Naphthalenyl Acetamide Derivatives

Impact of Naphthalene (B1677914) Ring Substitutions on Bioactivity

The substitution pattern on the naphthalene ring of N-naphthalenyl acetamide (B32628) derivatives plays a significant role in modulating their biological efficacy. While direct studies on 2-chloro-N-(naphthalen-2-yl)acetamide are limited, research on related naphthalenyl carboxamides and acetamides provides valuable insights. For instance, in a series of ring-substituted naphthalene-1-carboxanilides, it was observed that derivatives with lipophilicity (log k) greater than 0.6 tended to exhibit antimycobacterial effects. nih.gov Furthermore, meta-substituted derivatives often demonstrated higher activity, a phenomenon potentially linked to the planarity of the molecular structure. nih.gov

In the context of antiproliferative activities, N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety have been synthesized and evaluated. nih.gov Among these, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a potent agent against the NPC-TW01 human nasopharyngeal carcinoma cell line, with an IC50 value of 0.6 μM. nih.gov This highlights that bulky substitutions at the acetamide portion, linked to the naphthalen-2-yl core, can significantly enhance cytotoxic activity against specific cancer cell lines.

The position of the acetamido group on the naphthalene ring is also critical. Studies on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide have shown selective inhibitory activity against butyrylcholinesterase. researchgate.net This suggests that the bioactivity profile of N-naphthalenyl acetamides can be significantly altered by the attachment point of the acetamide side chain, with the 1- and 2-positions potentially leading to different pharmacological effects.

Table 1: Impact of Naphthalene Ring and Acetamide Moiety Substitutions on Bioactivity

| Compound | Substitution | Bioactivity | Reference |

|---|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Quinolinone moiety on acetamide | Antiproliferative (IC50 = 0.6 μM against NPC-TW01) | nih.gov |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Piperidinyl group on acetamide | Selective butyrylcholinesterase inhibitor | researchgate.net |

| Ring-substituted naphthalene-1-carboxanilides | Various on phenyl ring | Antimycobacterial activity correlated with lipophilicity | nih.gov |

Influence of Acetamide Moiety Modifications on Pharmacological Efficacy

Modifications of the acetamide moiety are a key strategy in tuning the pharmacological efficacy of N-naphthalenyl acetamide derivatives. The chloroacetamide group in this compound is a reactive handle that can be displaced by various nucleophiles, allowing for the synthesis of a diverse range of analogues. researchgate.net

In a broader context of acetamide-containing scaffolds, structure-activity relationship studies have revealed that the nature of the substituent on the acetamide nitrogen and the group attached to the carbonyl carbon significantly influences bioactivity. For instance, in a series of N,N-disubstituted acetamide pyrazolopyrimidines, the introduction of diverse chemical moieties on the acetamide nitrogen was well-tolerated and, in some cases, led to a significant increase in binding affinity for the translocator protein (TSPO). nih.govwustl.edu A particularly favorable substitution pattern was a heterozygous phenyl-ethyl combination, which resulted in a ligand with picomolar activity. nih.gov

Furthermore, the replacement of the chlorine atom in chloroacetamides with different functional groups can lead to a wide array of biological activities. For example, the reaction of N-substituted chloroacetamides with various nucleophiles has been employed to synthesize compounds with antimicrobial and herbicidal properties. researchgate.net The electronic nature of the substituents on the acetamide moiety can also play a crucial role. For instance, the presence of electron-withdrawing groups on related chloroacetamide scaffolds has been shown to enhance antimicrobial activity. nih.gov

Stereochemical Considerations in Activity Profiles

While specific stereochemical studies on this compound are not extensively documented, the principles of stereochemistry in drug action are universally applicable and can be inferred from related structures. The three-dimensional arrangement of a molecule can significantly impact its interaction with biological targets such as enzymes and receptors.

In the case of related alkaloid structures, for example, the stereochemistry of components has been shown to be a determining factor in their pharmacological activity. nih.gov For instance, methuenine (B1234388) and its epimer, 16-epimethuenine, exhibit different potencies as antihistaminics, underscoring the importance of stereoisomerism. nih.gov

For a molecule like this compound, while it does not possess a chiral center in its core structure, the introduction of chiral substituents on either the naphthalene ring or the acetamide moiety would result in stereoisomers. It is highly probable that these enantiomers or diastereomers would exhibit different biological activities and potencies due to the stereospecific nature of their interactions with chiral biological macromolecules.

Comparative SAR Analysis with Other Chloroacetamide Scaffolds

A comparative analysis of the structure-activity relationships of this compound with other chloroacetamide-containing scaffolds reveals common trends and distinguishing features. The chloroacetamide moiety is a common pharmacophore in various biologically active compounds.

Studies on N-(substituted phenyl)-2-chloroacetamides have shown that the nature and position of substituents on the phenyl ring significantly influence their antimicrobial activity. nih.gov For example, halogenated substituents and groups that increase lipophilicity can enhance penetration through bacterial and fungal cell membranes, leading to improved biological activity. nih.gov The position of the substituent on the aromatic ring can also lead to different activity profiles, as seen with cyano-substituted N-phenyl-2-chloroacetamides. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a small molecule, might bind to a receptor, typically a protein.

Similarly, a study on the compound N-(naphthalen-1-yl)-2-(piperidin-1)acetamide, an isomer of a derivative of the title compound, identified it as a selective inhibitor of butyrylcholinesterase (BChE). researchgate.net Molecular docking analyses revealed that the stability of the complex with BChE was due to the complementary interactions of the compound's naphthyl ring with key amino acid residues like Trp 231 and Phe 329. researchgate.net This highlights the importance of the naphthalene (B1677914) moiety in forming favorable interactions within a protein's active site.

General docking studies on other chloroacetamide derivatives have also been performed to predict their binding to bacterial proteins, supporting their potential as antimicrobial agents. researchgate.net These studies typically report a docking score, representing the binding affinity (ΔG, in kcal/mol), and detail the specific hydrogen bonds and van der Waals interactions with amino acid residues in the binding pocket. researchgate.netorientjchem.org

Table 1: Representative Molecular Docking Data for Naphthalene and Acetamide (B32628) Analogs

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| N-(naphthalen-1-yl)-2-(piperidin-1)acetamide | Butyrylcholinesterase (BChE) | Not specified | Trp 231, Phe 329 | researchgate.net |

| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Tyrosinase | Not specified | Not specified | nih.gov |

| 2-chloro-N,N-diphenylacetamide derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Not specified | Not specified | orientjchem.org |

Note: This table is illustrative of the types of data generated in molecular docking studies of related compounds, as specific data for 2-chloro-N-(naphthalen-2-yl)acetamide is not available.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its different spatial arrangements (conformers) influence its interaction with a biological target. Following docking, the resulting compound-enzyme complex is analyzed to understand the ligand's bound conformation.

Studies on N-glycosyl amides containing a naphthalene group have utilized NMR spectroscopy and computational methods to perform conformational analysis, revealing preferred structural arrangements. researchgate.net For the N-(naphthalen-1-yl)-2-(piperidin-1)acetamide complex with butyrylcholinesterase, analysis showed that the naphthyl ring's interactions were key to forming a stable complex. researchgate.net The dihedral angles between the planar naphthalene ring system and the acetamide group are a critical aspect of this analysis. For example, in the crystal structure of N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, the naphthalene ring system and the benzene (B151609) ring form dihedral angles of 74.73° and 62.53°, respectively, with the acetamide group. nih.gov Such analyses are vital for understanding the structural basis of enzyme inhibition and for the rational design of more potent analogs.

Quantum Chemical Studies (e.g., Density Functional Theory, First Principle Methods)

Quantum chemical studies, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

DFT calculations have been performed on a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives to study their local reactivity as potential anti-HIV drugs. nih.gov These studies often involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govtandfonline.com

Table 2: Key Electronic Properties Calculated via DFT for an Analogous Compound

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

Note: This table represents typical parameters derived from DFT studies. Specific values for this compound are not available in the literature.

The chemical reactivity of a molecule can be further described by its nucleophilicity (tendency to donate electrons) and electrophilicity (tendency to accept electrons). These properties can be quantified using conceptual DFT descriptors. For instance, the analysis of Fukui functions in the study of naphthalen-2-yl acetamide derivatives helped identify the atoms most susceptible to nucleophilic or electrophilic attack. nih.gov Specifically, nitrogen and oxygen atoms were often identified as the primary sites for nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. rsc.org In the analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the MEP map highlighted electronegative regions (typically colored red) near oxygen atoms, indicating them as likely sites for electrophilic attack. nih.gov Conversely, electropositive regions (colored blue) suggest sites susceptible to nucleophilic attack. nih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. These simulations can assess the stability of the ligand's binding pose, the flexibility of the protein's active site, and the detailed timeline of intermolecular interactions.

While specific MD simulation studies for this compound were not found in the reviewed literature, this technique is commonly applied to promising ligand-protein complexes identified through docking. nih.gov For example, MD simulations have been used to explore the stability of potential inhibitors for tyrosinase and ribonucleotide reductase, confirming the stability of binding modes predicted by docking. nih.gov Such simulations would be a logical next step to validate any predicted binding modes of this compound with a protein target and to understand the dynamic nature of the interaction.

Structure-Based Design and Lead Optimization Strategies

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of lead compounds. For derivatives of this compound, these strategies are pivotal in elucidating structure-activity relationships (SAR) and guiding the synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles. While comprehensive computational studies specifically targeting this compound as a lead compound are not extensively documented in publicly available literature, the general principles of structure-based design and lead optimization for related chloroacetamide derivatives offer significant insights into potential research directions.

A common approach involves identifying a biological target, such as an enzyme or receptor, and using its three-dimensional structure to inform the design of more effective inhibitors. Molecular docking, a key technique in this process, predicts the preferred orientation of a ligand when bound to a target, allowing for the analysis of binding interactions and the estimation of binding affinity.

For instance, in studies of other chloroacetamide derivatives, molecular docking has been successfully employed to understand their mechanism of action. For example, derivatives of 2-chloro-N,N-diphenylacetamide have been docked into the active sites of cyclooxygenase (COX) enzymes to explore their potential as analgesic agents. orientjchem.org Similarly, various chloroacetamide compounds have been studied as potential antibacterial agents by docking them against bacterial DNA gyrase and topoisomerase II. eurjchem.com These studies help to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity.

Lead optimization strategies for compounds like this compound would likely focus on systematic modifications of its core structure. These modifications can be categorized as follows:

Modification of the N-naphthalen-2-yl group: The naphthalene moiety offers several positions for substitution. Introducing various functional groups (e.g., hydroxyl, methoxy, halo groups) at different positions on the naphthalene ring could enhance binding affinity and selectivity for the target protein. The electronic and steric properties of these substituents would play a crucial role in modulating biological activity.

Modification of the acetamide linker: The acetamide group itself can be altered. For example, replacing the chlorine atom with other halogens or different leaving groups could influence the compound's reactivity and interaction with the target.

Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) is a common lead optimization strategy. For example, the naphthalene ring could be replaced with other bicyclic or heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Pharmacophore modeling is another powerful computational tool that can be used in the absence of a known target structure. nano-ntp.comresearchgate.net This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a compound's biological activity. A pharmacophore model derived from a series of active chloroacetamide analogues could be used to screen large chemical databases for new, structurally diverse compounds with the potential for similar biological activity.

The following table summarizes hypothetical lead optimization strategies for this compound based on common medicinal chemistry principles and findings from related compounds.

| Structural Moiety | Modification Strategy | Rationale | Potential Outcome |

| N-naphthalen-2-yl | Introduction of substituents (e.g., -OH, -OCH3, -Cl, -F) | To explore additional binding interactions with the target protein and modulate electronic properties. | Enhanced potency and selectivity. |

| N-naphthalen-2-yl | Replacement with other aromatic or heteroaromatic rings (e.g., quinoline (B57606), indole) | To investigate the importance of the naphthalene scaffold and explore new chemical space. | Improved pharmacokinetic properties (e.g., solubility, metabolic stability). |

| Acetamide Linker | Replacement of the chlorine atom with other halogens (e.g., -F, -Br) or functional groups | To alter the reactivity of the molecule and its covalent or non-covalent interactions with the target. | Modified mechanism of action or improved target engagement. |

| Overall Structure | Conformational restriction through cyclization | To reduce the flexibility of the molecule and lock it into a bioactive conformation. | Increased binding affinity and selectivity. |

It is important to note that these computational predictions must be validated through the synthesis and biological evaluation of the designed compounds. The iterative cycle of design, synthesis, and testing is fundamental to successful lead optimization campaigns. For example, a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov One of the synthesized compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed significant activity against a nasopharyngeal cancer cell line. nih.gov This highlights how modifications to the core structure can lead to potent and selective bioactive molecules.

Conclusion and Future Perspectives in 2 Chloro N Naphthalen 2 Yl Acetamide Research

Current Gaps in Understanding and Research Opportunities

Despite preliminary findings on its bioactivity, a comprehensive understanding of 2-chloro-N-(naphthalen-2-yl)acetamide is still in its nascent stages. The existing research presents several gaps, which in turn create numerous opportunities for future studies.

Mechanism of Action: While the compound has demonstrated "excellent" antibacterial and antifungal properties, the specific biochemical pathways it disrupts in these microorganisms remain largely unelucidated. ijpsr.info Future research should focus on mechanistic studies to identify its molecular targets. This could involve proteomic or genomic approaches to pinpoint the cellular machinery affected by the compound.

Expanded Biological Profiling: The biological screening of this compound has been limited. Although derivatives have shown antiproliferative activity against certain cancer cell lines, the parent compound's own spectrum of activity is not well-documented. nih.gov A broader screening against diverse panels of cancer cells, viruses, and parasites could uncover new therapeutic applications. Furthermore, investigating its potential as an anti-inflammatory agent is warranted, given that other acetamide (B32628) derivatives have been explored for cyclo-oxygenase (COX) enzyme inhibition. orientjchem.org

Structure-Activity Relationship (SAR) Studies: The chemical reactivity of the chloroacetyl group makes this compound an ideal starting point for SAR studies. researchgate.net Systematic modifications of both the naphthalene (B1677914) ring and the acetamide side chain would provide crucial insights into the structural requirements for its biological activities. This would guide the rational design of more potent and selective analogs.

Pharmacokinetics and Toxicology: There is a significant lack of data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate and identifying potential metabolites is crucial for its development as a therapeutic or agrochemical agent. While the broader class of chloroacetamides is known for potential toxicity, a detailed toxicological profile of this specific compound is necessary to assess its safety. mdpi.com

| Research Gap | Opportunity for Investigation | Potential Impact |

| Undefined Mechanism of Action | Target identification and pathway analysis in microbes and cancer cells. | Development of novel antimicrobials or anticancer agents with clear mechanisms. |

| Limited Biological Screening | High-throughput screening against diverse cancer cell lines, viruses, and parasites. | Discovery of new therapeutic applications for the compound scaffold. |

| Lack of SAR Data | Synthesis and biological evaluation of a library of derivatives. | Design of next-generation compounds with enhanced potency and selectivity. |

| Unknown ADME/Tox Profile | In vitro and in vivo studies on metabolism, bioavailability, and toxicity. | Assessment of the compound's viability as a drug or commercial chemical. |

Translational Potential in Pharmaceutical and Agrochemical Industries

The inherent properties of this compound and the broader class of N-aryl chloroacetamides suggest significant potential for practical applications in key industries.

Pharmaceutical Industry: The compound serves as a promising lead structure for drug discovery. Its demonstrated antimicrobial activity positions it as a candidate for the development of new antibiotics or antifungals, addressing the critical need for novel agents to combat resistant pathogens. ijpsr.info The antiproliferative effects observed in its derivatives suggest that the N-(naphthalen-2-yl)acetamide scaffold could be exploited to develop new anticancer therapies. nih.gov For instance, the derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against a nasopharyngeal carcinoma cell line, highlighting the therapeutic potential of this chemical class. nih.gov The ease of modifying the chloroacetamide moiety allows for its use as a versatile intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates. researchgate.net

Agrochemical Industry: The chloroacetamide class of compounds is already well-established in agriculture, with many serving as effective herbicides. mdpi.com The documented antimicrobial properties of this compound indicate a strong potential for its development as a fungicide or bactericide to protect crops from phytopathogens. ijpsr.info Its potential applications could extend to roles as disinfectants or preservatives. researchgate.net Further research is needed to evaluate its herbicidal activity, crop selectivity, and environmental persistence to determine its viability as a commercial agrochemical.

| Industry | Potential Application | Key Attributes |

| Pharmaceutical | Lead compound for anticancer agents | Antiproliferative activity shown in derivatives. nih.gov |

| Development of new antimicrobials | Demonstrated antibacterial and antifungal properties. ijpsr.info | |

| Synthetic intermediate | Reactive chloroacetyl group allows for diverse chemical modifications. researchgate.net | |

| Agrochemical | Fungicide / Bactericide | Proven in vitro antimicrobial activity. ijpsr.info |

| Herbicide | Belongs to the chloroacetamide class, known for herbicidal action. researchgate.netmdpi.com | |

| Disinfectant / Preservative | General application for bioactive chloroacetamides. ijpsr.info |

Advancements in Synthetic Methodologies and Biological Screening Techniques

Future progress in the research and development of this compound and its derivatives will be significantly influenced by advancements in chemical synthesis and biological evaluation.

Synthetic Methodologies: The traditional synthesis of N-aryl chloroacetamides via the reaction of an amine with chloroacetyl chloride is effective but may not align with modern standards of green chemistry. ijpsr.inforesearchgate.net Recent advancements offer opportunities for more efficient and environmentally friendly synthetic routes. One-pot procedures, such as the copper-catalyzed synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, demonstrate the potential for developing milder reaction conditions. nih.gov The exploration of microwave-assisted synthesis, flow chemistry, and the use of greener solvents could lead to higher yields, shorter reaction times, and a reduced environmental footprint.

Biological Screening Techniques: Modern biological screening methods can accelerate the evaluation of this compound and its analogs.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets, enabling a much broader and faster assessment of the compound's therapeutic potential.

Computational Modeling: In silico techniques like molecular docking can predict how the compound might interact with specific protein targets, such as microbial or human enzymes. orientjchem.org This approach can help prioritize synthetic efforts and provide insights into the mechanism of action at a molecular level.

Physicochemical Profiling: Advanced analytical techniques, such as reverse-phase thin-layer chromatography (RPTLC), are being used to efficiently determine key physicochemical parameters like lipophilicity. mdpi.com These parameters are critical for predicting the pharmacokinetic behavior and potential toxicity of new compounds, allowing for earlier identification of candidates with favorable drug-like properties.

These advanced techniques will be instrumental in overcoming the current gaps in knowledge and unlocking the full translational potential of this compound.

Q & A

Q. What experimental conditions accelerate degradation, and how is stability quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.